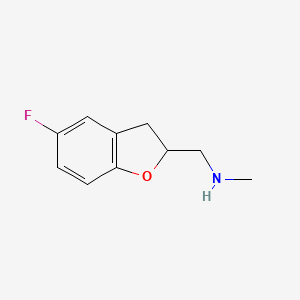

(5-フルオロ-2,3-ジヒドロ-1-ベンゾフラン-2-イル)メチルアミン CAS No. 1521849-73-9"

>

(5-フルオロ-2,3-ジヒドロ-1-ベンゾフラン-2-イル)メチルアミン CAS No. 1521849-73-9"

>

(5-フルオロ-2,3-ジヒドロ-1-ベンゾフラン-2-イル)メチルアミン

概要

説明

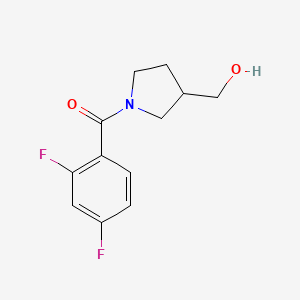

This compound, also known as 5-DBFPV, is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular weight of this compound is 138.14 . The structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have shown significant antimicrobial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature .科学的研究の応用

抗がん活性

ベンゾフラン誘導体は、その潜在的な抗がん特性について広く研究されてきました。これらの化合物の構造活性相関(SAR)は、それらがさまざまな癌細胞株に対して有効であることを示しています。 例えば、特定のベンゾフラン誘導体は、MTTアッセイを通じてヒト乳がん細胞(MCF-7)に対する有意な阻害効果を示しました 。抗がん活性を高めたベンゾフラン誘導体を設計する能力は、有望な研究分野であり、潜在的に新規の癌治療法につながります。

抗菌剤

ベンゾフラン化合物の抗菌特性は、十分に文書化されています。それらは強力な抗菌および抗真菌活性を有することが示されており、新しい抗菌剤の開発において価値があります。 ベンゾフラン誘導体の合成には、しばしばワンポットエーテル化や脱水環化などの戦略が用いられ、これは抗菌効力の高い化合物を生成するために不可欠です .

創薬および医薬品化学

ベンゾフランの多様な化学構造により、潜在的な医療用途を持つさまざまな誘導体を合成することができます。医薬品化学者は、ベンゾフラン骨格を利用して、効力が向上し、副作用が軽減された新しい薬を設計しています。 ベンゾフラン誘導体のSAR研究は、所望の生物活性を持つ化合物の設計を導きます .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with and influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have multiple effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

生化学分析

Biochemical Properties

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as STAT-3 and NF-kB, modulating their activity and impacting cellular responses .

Cellular Effects

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . This compound may also affect gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes like COX-2 and 5-LO, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with transcription factors such as STAT-3 and NF-kB, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine may change over time due to factors such as stability and degradation. Studies have shown that benzofuran derivatives can exhibit long-term effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells . The stability of this compound in vitro and in vivo is crucial for its effectiveness, and any degradation products may also influence its biological activity .

Dosage Effects in Animal Models

The effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential and minimizing toxicity.

Metabolic Pathways

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body . Understanding the metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in different tissues, affecting its overall pharmacological activity .

Subcellular Localization

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization can influence its interactions with biomolecules and its overall biological effects .

特性

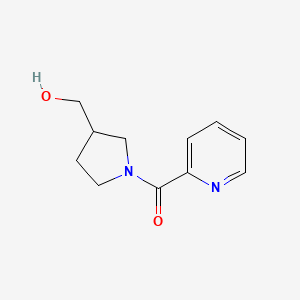

IUPAC Name |

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUABDXJCCYBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

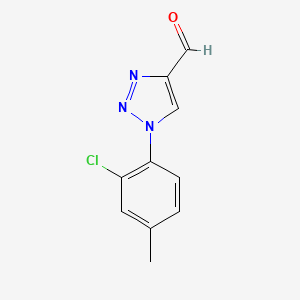

![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)

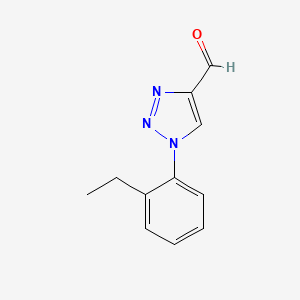

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)